molecular formula C13H10ClNO B562423 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone CAS No. 1189880-12-3

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone

Cat. No. B562423
M. Wt: 235.703
InChI Key: YVCWMYMJVPJFOI-IYPKRFHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, also known as 3-chloro-2-(3-pyridyl)-1-ethanone, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 g/mol. It is soluble in ethanol, methanol, and ether, and is used in a variety of laboratory experiments.

Scientific Research Applications

Environmental Impact and Bioremediation

Chlorophenols, including those structurally related to 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, have been studied extensively due to their persistence in the environment and potential toxic effects. For instance, DDT and its metabolites, which share the chlorophenyl group, have been identified as endocrine disruptors in humans and wildlife, indicating the need for careful management of compounds with similar structures (Burgos-Aceves et al., 2021). This suggests a potential research application in studying the environmental fate and bioremediation strategies for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.

Analytical Chemistry and Environmental Monitoring

The assessment of chlorophenols in environmental samples has been a focus of research due to their impact on ecosystems. The study of compounds like 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone could contribute to the development of analytical methods for detecting and quantifying similar compounds in various matrices (Krijgsheld & Gen, 1986).

Organic Synthesis and Pharmaceutical Applications

Chlorophenyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various pharmaceuticals. Research into the synthesis, properties, and reactions of such compounds can lead to the development of new drugs and therapeutics (Saeed et al., 2017). This highlights a potential application in exploring novel synthetic routes and pharmaceutical uses for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.

properties

IUPAC Name

2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCWMYMJVPJFOI-IYPKRFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone

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